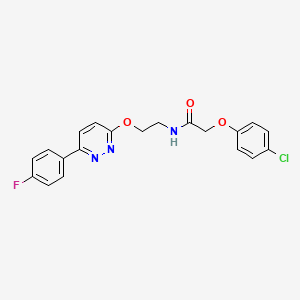

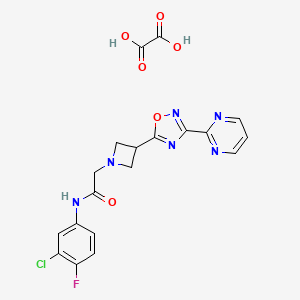

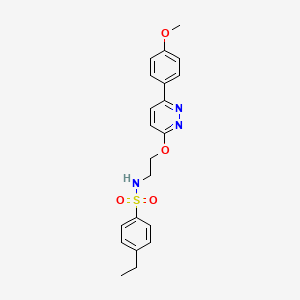

![molecular formula C22H34ClNO3 B2552073 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride CAS No. 1216412-83-7](/img/structure/B2552073.png)

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride" is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure. Adamantane derivatives are known for their unique chemical and physical properties and have applications in various fields, including pharmaceuticals and materials science. The compound is structurally related to adamantane derivatives discussed in the provided papers, which include a variety of adamantane-based compounds with potential for molecular recognition and as precursors in synthesis , as well as specific crystal structures of related adamantane derivatives .

Synthesis Analysis

The synthesis of adamantane derivatives can involve multiple steps, including Grignard reactions, hydrogenation, and treatment with acids. For example, the synthesis of a related compound, (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride, was achieved by Grignard addition to 2,3-O-cyclohexylideneD-glyceraldehyde N-benzylnitrone, followed by hydrogenation and acid treatment . Similarly, the oxidation of adamantane with perfluorinated peroxy acids in the presence of ruthenium chloride hydrate has been reported, which could be a relevant method for introducing hydroxyl groups into adamantane derivatives .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantyl moiety, which imparts a three-dimensional, cage-like structure to the molecule. The crystal structure of a related compound revealed an orthorhombic system with specific bond lengths and angles, indicating the presence of intermolecular hydrogen bonds and a complex network of interactions involving hydroxy functions, chloride ions, and water molecules . These structural features are crucial for understanding the reactivity and interaction patterns of the compound .

Chemical Reactions Analysis

Adamantane and its derivatives undergo various chemical reactions, including oxidation and the formation of complexes with metal ions. The oxidation of adamantane using perfluorinated peroxy acids has been shown to yield adamantane-1-ol, a key intermediate for further derivatization . The ability of adamantane derivatives to form complexes, as demonstrated by the assembly of one-dimensional motifs with metal ions and dicarboxylic acids, suggests that the compound may also participate in similar complexation reactions .

Physical and Chemical Properties Analysis

The physical properties of adamantane derivatives, such as melting points and solubility, can be influenced by the functional groups attached to the adamantane core. The chemical properties, including reactivity and stability, are also affected by these substituents. For instance, the presence of hydroxyl groups can lead to hydrogen bonding and affect the compound's solubility and boiling point . The adamantyl moiety itself is known to confer stability and resistance to harsh conditions, making these compounds suitable for various applications .

Applications De Recherche Scientifique

Synthesis and Structural Insights

Adamantane derivatives are synthesized through various chemical reactions, offering a gateway to exploring their structural properties and potential applications. For instance, Synthesis of β-Aminoketones of the Adamantane Series demonstrates the Mannich reaction's utility in synthesizing adamantane derivatives, providing a foundation for further chemical modifications and applications in material science and pharmaceuticals (Makarova, Moiseev, & Zemtsova, 2002). Additionally, Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives highlights the synthesis of adamantyl-based compounds with strong antioxidant activities, suggesting their potential in developing novel antioxidants (Chidan Kumar et al., 2015).

Biological Activities

Adamantane derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. Antiviral Activity of Adamantyl-Containing β-Aminoketones, Enaminoketones, and Related Compounds discusses the synthesis of adamantyl-containing β-aminoketones and their characterized antiviral properties, highlighting the potential of these compounds in antiviral drug development (Makarova et al., 2001). Moreover, Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives explores the antimicrobial and anti-proliferative activities of novel adamantane derivatives, indicating their potential in treating microbial infections and cancer (Al-Mutairi et al., 2019).

Propriétés

IUPAC Name |

1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3.ClH/c24-7-6-23(14-17-4-2-1-3-5-17)15-21(25)16-26-22-11-18-8-19(12-22)10-20(9-18)13-22;/h1-5,18-21,24-25H,6-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMROSGIWMWCNNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CC4=CC=CC=C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

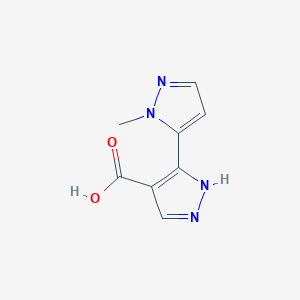

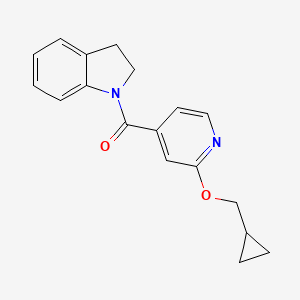

![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)

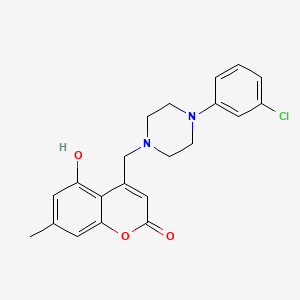

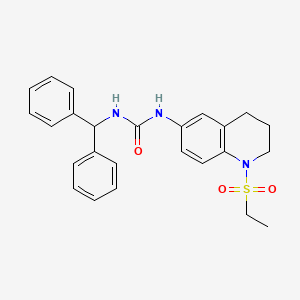

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

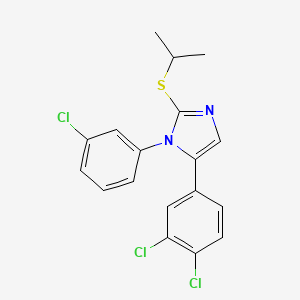

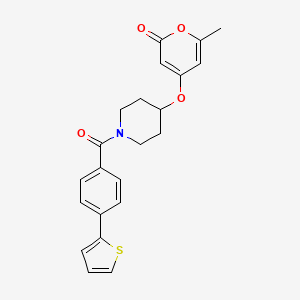

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)

![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)